1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea

Catalog No.
S3571468
CAS No.
77703-56-1
M.F
C23H32N4O2
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methy...

CAS Number

77703-56-1

Product Name

1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea

IUPAC Name

1-butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C23H32N4O2/c1-3-5-15-24-22(28)26-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)27-23(29)25-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

YJKHKWZTQFMCKD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCC

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCC

The exact mass of the compound 4,4'-Methylenebis(1-butyl-3-phenylurea) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea is an organic compound with the molecular formula C23H32N4O2C_{23}H_{32}N_{4}O_{2} and a CAS number of 77703-56-1. This compound is characterized by its complex structure, which includes a butyl group, multiple aromatic rings, and a urea linkage, making it a significant subject of study in both organic chemistry and biological research. It is known for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or alcohols, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution can occur at the aromatic rings, leading to halogenated derivatives or other substituted products when treated with sodium hydroxide or halogens.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Research indicates that 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties, showing promise as a therapeutic agent. The exact mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity and influencing various biological pathways.

The synthesis of 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves the reaction of butyl isocyanate with 4-[[4-(butylcarbamoylamino)phenyl]methyl]aniline under controlled conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often utilizing triethylamine as a catalyst to facilitate the formation of the urea linkage. Industrial production may employ continuous flow reactors to enhance efficiency and scalability.

1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea has diverse applications across several domains:

  • Chemistry: Serves as a reagent in organic synthesis and catalysis studies.
  • Biology: Explored for potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Investigated for therapeutic potential in drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

Interaction studies focusing on 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea have revealed insights into its binding affinities with various biological targets. These studies are crucial for understanding its pharmacological properties and guiding further drug development efforts.

Several compounds share structural similarities with 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
1-Methyl-3-[4-[4-(butylcarbamoylamino)phenyl]methyl]phenyl]ureaSimilar backbone with methyl substitutionPotentially different biological activity due to methyl group
1-Ethyl-3-[4-[4-(butylcarbamoylamino)phenyl]methyl]phenyl]ureaEthylene instead of butyleneVariations in solubility and reactivity
1-Pentyl-3-[4-[4-(butylcarbamoylamino)phenyl]methyl]phenyl]ureaLonger alkane chainMay exhibit different pharmacokinetics

These compounds highlight the structural diversity within this class of urea derivatives while underscoring the unique properties of 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea, particularly its potential applications in medicinal chemistry and material science.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 07-26-2023

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